N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, a pyrimidine ring, and a fluorophenoxy group
Mechanism of Action
Target of Action
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, also known as FPYFC, is an organic compound that belongs to the pyrimidine class of chemical compounds
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within which the interaction occurs .
Pharmacokinetics
The pharmacokinetic properties of FPYFC, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like FPYFC. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. .
Biochemical Analysis
Biochemical Properties
They have been employed as medicines in a number of distinct disease areas
Cellular Effects
Furan-containing compounds have been found to exhibit significant anticancer activity . They have been synthesized from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits to explore their therapeutic potential against breast cancer .
Molecular Mechanism
Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Preparation Methods
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 2-(2-fluorophenoxy)pyrimidin-5-amine: This intermediate is prepared by reacting 2-fluorophenol with 2,5-dichloropyrimidine under basic conditions.
Coupling with furan-2-carboxylic acid: The intermediate 2-(2-fluorophenoxy)pyrimidin-5-amine is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Chemical Reactions Analysis
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Comparison with Similar Compounds
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide: This compound has a tetrahydrofuran ring instead of a furan ring, which may result in different chemical reactivity and biological activity.
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxylic acid: This compound lacks the amide group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMRMMIVIJLEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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